An In-depth Technical Guide on (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide and Related Analogs
An In-depth Technical Guide on (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide and Related Analogs
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide and structurally related N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Physicochemical Properties
Table 1: Physicochemical Properties of Representative N'-(2-oxoindolin-3-ylidene)benzohydrazide Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| (Z)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide[1] | C₁₅H₁₁N₃O₃ | 281.27 | Solid | Not specified |
| 3-Amino-N'-(2-oxoindolin-3-ylidene)benzohydrazide[2] | C₁₅H₁₂N₄O₂ | Not specified | Not specified | Not specified |
| 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate[3] | C₁₆H₁₂FN₃OS₂ | Not specified | Yellow crystals | 214–215 |
Synthesis and Characterization
The synthesis of N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives generally involves a condensation reaction between a substituted isatin (1,2-dihydro-3H-indol-2,3-dione) and a benzohydrazide.
General Synthesis Protocol
A typical synthesis involves the following steps:
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Dissolution of Reactants: The substituted isatin (e.g., 1-hexyl-isatin) is dissolved in a suitable solvent, typically a lower alcohol like ethanol.
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Addition of Benzohydrazide: A solution of the desired benzohydrazide in the same solvent is added to the isatin solution.
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Reaction: The reaction mixture is often heated under reflux for a period ranging from one to several hours to drive the condensation reaction to completion.
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Isolation and Purification: Upon cooling, the product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent system.
Characterization
The structure and purity of the synthesized compounds are typically confirmed using a variety of spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
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X-ray Crystallography: Provides definitive information about the three-dimensional structure of the molecule in the solid state.
Biological Activity and Mechanism of Action
Derivatives of N'-(2-oxoindolin-3-ylidene)benzohydrazide have shown promising activity as inhibitors of protein kinases, particularly c-Met.[4] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.
c-Met Kinase Inhibition
Several studies have identified N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as moderately potent inhibitors of c-Met kinase.[4] The oxoindoline core serves as a scaffold that can form key hydrogen bonding interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors.[5]
Table 2: In Vitro Activity of Representative N'-(2-oxoindolin-3-ylidene)hydrazide Analogs against c-Met Kinase and Cancer Cell Lines
| Compound ID | c-Met IC₅₀ (μM) | Cell Line | Cell Growth Inhibition IC₅₀ (μM) |
| D2 [4] | 1.3 | Not specified | Not specified |
| D25 [4] | 2.2 | Not specified | Not specified |
| Compound 3 [5] | 8.1 | PC9-OR | ~5 |
| HCC827-GR | ~5 | ||
| Compound 6 [5] | 1.8 | PC9-OR | ~2 |
| HCC827-GR | ~2.5 | ||
| Compound 10 [5] | 1.3 | PC9-OR | ~1 |
| HCC827-GR | ~1.5 | ||
| Compound 25 [5] | 1.5 | PC9-OR | ~1.5 |
| HCC827-GR | ~2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Proposed Mechanism of Action: c-Met Signaling Pathway Inhibition
The inhibition of c-Met by these compounds is proposed to block downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: Proposed mechanism of action via inhibition of the c-Met signaling pathway.
Experimental Protocols
General Procedure for the Synthesis of N'-(1-substituted-2-oxoindolin-3-ylidene)benzohydrazides
This protocol is based on methodologies reported for similar compounds.[5]
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A solution of the appropriate 1-substituted-isatin (1.0 mmol) in ethanol (20 mL) is prepared.
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To this solution, the corresponding benzohydrazide (1.1 mmol) is added.
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A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
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The reaction mixture is heated at reflux for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography.
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After completion of the reaction, the mixture is cooled to room temperature.
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The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.
In Vitro c-Met Kinase Assay
The inhibitory activity of the compounds against the c-Met kinase can be determined using a variety of commercially available assay kits, typically employing a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
Caption: General workflow for an in vitro c-Met kinase inhibition assay.
Conclusion
The (3Z)-N'-(1-oxoindolin-3-ylidene)benzohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the demonstrated biological activity of analogs, particularly as c-Met kinase inhibitors, make this class of compounds an active area of research in drug discovery. Further optimization of the substituents on both the oxoindoline and benzohydrazide moieties could lead to the identification of more potent and selective drug candidates.
References
- 1. (Z)-2-Hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide [sigmaaldrich.com]
- 2. 3-Amino-N'-(2-oxoindolin-3-yl-idene)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
